REACTION_CXSMILES
|
Cl.[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH:8](C(OCC)=O)[C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3].[OH-].[Na+]>C(O)(=O)C>[C:2]([C:4]1([C:16]2[S:17][CH:18]=[CH:19][CH:20]=2)[CH2:9][CH2:8][C:7](=[O:15])[CH2:6][CH2:5]1)#[N:3] |f:2.3|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethyl 5-cyano-2-oxo-5-(thiophen-2-yl)cyclohexanecarboxylate
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCC(C(C1)C(=O)OCC)=O)C=1SC=CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours (110° C.-120° C.)
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1(CCC(CC1)=O)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |